molecular formula C16H22N2O3S B2931545 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235683-31-4

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2931545
CAS No.: 1235683-31-4
M. Wt: 322.42
InChI Key: GTEOYMXEJWEXMR-BQYQJAHWSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide is a compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a piperidine ring, a cinnamamide moiety, and a methylsulfonyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide typically involves the reaction of 1-(methylsulfonyl)piperidin-4-amine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The piperidine ring and cinnamamide moiety are believed to play crucial roles in its bioactivity, potentially interacting with enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide stands out due to its unique combination of a piperidine ring, cinnamamide moiety, and methylsulfonyl group, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

(E)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,17,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEOYMXEJWEXMR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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